7-Benzoylingol-3,8,12-triacetate
Description
Properties
CAS No. |
135467-87-7 |
|---|---|
Molecular Formula |
C33H40O10 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(1S,3R,4S,5S,7R,8S,9S,10Z,12R,13R,14R)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(41-21(6)36)17(2)15-32(33,43-33)28(37)18(3)26(39-19(4)34)23-24(31(23,7)8)27(40-20(5)35)25(16)42-30(38)22-12-10-9-11-13-22/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14-/t17-,18-,23-,24+,25+,26-,27+,29-,32-,33-/m1/s1 |
InChI Key |
LPVJWXJBZPCDLM-HUWNQDJBSA-N |
SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
Isomeric SMILES |
C[C@@H]1C[C@@]23C(=O)[C@@H]([C@H]([C@H]4[C@H](C4(C)C)[C@@H]([C@H](/C(=C\[C@]2([C@@H]1OC(=O)C)O3)/C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
Synonyms |
7-benzoyl-ingol-3,8,12-acetate 7-benzoylingol-3,8,12-triacetate 7-BOAT |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Ingol Derivatives
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| This compound | C-3: Acetyl; C-7: Benzoyl; C-8/C-12: Acetyl | Aromatic carbonyl at C-7; high lipophilicity |
| Ingol-7-phenylacetyl-3,8,12-triacetate | C-3: Acetyl; C-7: Phenylacetyl; C-8/C-12: Acetyl | Ethyl spacer between phenyl and carbonyl |
| 7-p-Methoxyphenylacetate-3,8,12-triacetate ingol | C-7: p-Methoxyphenylacetyl; others: Acetyl | Electron-donating methoxy group enhances polarity |
| 2-epi-3,7,12-triacetyl-8-benzoylingol | C-3/C-7/C-12: Acetyl; C-8: Benzoyl | Benzoyl at C-8 (positional isomerism) |
Key Observations:
Substituent Effects on Bioactivity: Benzoyl vs. Methoxy Modification: The p-methoxy group in 7-p-Methoxyphenylacetate-3,8,12-triacetate increases electron density, improving solubility and possibly stabilizing charge-transfer interactions in cytotoxic activity .
Positional Isomerism :
- Relocating the benzoyl group from C-7 to C-8 (as in 2-epi-3,7,12-triacetyl-8-benzoylingol) alters steric hindrance and hydrogen-bonding capacity, which may reduce antimicrobial efficacy compared to the C-7 substituted analog .
Acetylation Pattern :
- Uniform acetylation at C-3, C-8, and C-12 across all analogs suggests these groups contribute to membrane permeability via increased lipophilicity, a critical factor in cellular uptake .
Preparation Methods
Solvent Extraction and Partitioning
Crude propolis is typically extracted using ethanol or methanol via maceration or Soxhlet extraction. The ethanolic extract is concentrated under reduced pressure and partitioned sequentially with non-polar solvents (e.g., hexane) and polar solvents (e.g., ethyl acetate). The ethyl acetate fraction, enriched with diterpenoids, undergoes further chromatographic separation.
Preliminary Fractionation
The ethyl acetate fraction is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with gradients of hexane-ethyl acetate (9:1 to 1:1) and ethyl acetate-methanol (9:1 to 1:1). Fractions containing diterpenoids are identified via thin-layer chromatography (TLC) and combined for subsequent purification.
Chromatographic Purification Techniques
Column Chromatography
The combined diterpenoid-rich fractions are further separated using silica gel column chromatography. Elution with hexane-ethyl acetate (7:3) yields subfractions enriched with ingol derivatives. Monitoring via TLC (visualized under UV 254 nm and sprayed with vanillin-sulfuric acid reagent) ensures the presence of acetylated diterpenes.
Preparative Thin-Layer Chromatography (PTLC)
Final purification of this compound is achieved using PTLC with hexane-ethyl acetate (6:4) as the mobile phase. The target compound migrates with an Rf value of ~0.45 and is scraped from the plate, followed by dissolution in methanol and filtration to remove silica.
Structural Elucidation via Spectroscopic Methods
High-Resolution Mass Spectrometry (HRESIMS)
HRESIMS analysis confirms the molecular formula of this compound as C₃₄H₄₂O₁₀, displaying a protonated molecule [M + H]⁺ at m/z 635.2854 (calculated 635.2850). This aligns with the addition of three acetyl groups and one benzoyl group to the ingol core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are critical for assigning the structure. Key NMR data are summarized below:
Table 1: Selected ¹H NMR Data for this compound (600 MHz, CDCl₃)
| Proton | δ (ppm) | Multiplicity | J (Hz) | Correlation (HMBC) |
|---|---|---|---|---|
| H-3 | 5.04 | d | 8.9 | C-2, C-4, C-19 |
| H-7 | 5.62 | br s | - | C-6, C-8, C-17 |
| H-8 | 5.16 | d | 8.5 | C-7, C-9, C-19 |
| OAc (3,8,12) | 2.05–2.15 | s | - | C=O (170.4–171.0) |
| Bz (7) | 7.45–8.05 | m | - | C=O (167.2) |
Table 2: Selected ¹³C NMR Data for this compound (150 MHz, CDCl₃)
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C-3 | 80.4 | Oxygenated CH |
| C-7 | 117.1 | Olefinic C |
| C-8 | 76.7 | Oxygenated CH |
| C=O (Ac) | 170.4–171.0 | Acetyl groups |
| C=O (Bz) | 167.2 | Benzoyl group |
The HMBC correlations of H-7 (δH 5.62) to C-6 (δC 139.3) and C-8 (δC 76.7) confirm the benzoyl group’s position at C-7. NOESY interactions between H-8 and H3-19 (δH 1.18) indicate their β-orientation.
Stereochemical Analysis
Optical Rotation and Chiral Centers
The compound exhibits a specific optical rotation of [α]D²⁰ +72.5° (c 0.1, CHCl₃), consistent with the 2-epi-ingol configuration. The stereochemistry at C-3, C-8, and C-12 is confirmed via NOESY correlations:
-
H-3 (δH 5.04) correlates with H-5 (δH 2.89), indicating a β-orientation.
-
H-8 (δH 5.16) shows interactions with H3-19 (δH 1.18), confirming axial positioning.
Comparative Analysis with Related Compounds
Structural Analogues
This compound differs from ingol-7-p-methoxyphenylacetyl-3,8,12-triacetate (compound 4 in the study) by the absence of a methoxy group on the benzoyl moiety. This modification alters the compound’s polarity, evidenced by a 0.1–0.3 ppm downfield shift in aromatic protons in ¹H NMR.
Synthetic Feasibility
Although isolation from natural sources remains the primary preparation method, synthetic routes involving benzoylation of ingol triol precursors (e.g., 3,8,12-trihydroxy-2-epi-ingol) using benzoyl chloride in pyridine could be explored.
Challenges and Optimization Strategies
Yield Improvement
The typical yield of this compound from propolis is <0.01% (w/w). Optimization strategies include:
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